molecular formula C30H36N2O3 B3950435 N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B3950435
M. Wt: 472.6 g/mol
InChI Key: HPTZLISEHNJSLI-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O3/c1-34-28-15-9-14-27(29(28)35-2)23-31-19-17-26(18-20-31)30(33)32(22-25-12-7-4-8-13-25)21-16-24-10-5-3-6-11-24/h3-15,26H,16-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTZLISEHNJSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of Benzyl Groups: Benzyl groups are introduced via nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group is introduced through amidation reactions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications, such as analgesic or anti-inflammatory properties.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action for N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. These interactions could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine derivatives: Known for their pharmacological activities.

    N-phenylethylpiperidine derivatives: Studied for their potential therapeutic effects.

Uniqueness

N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide
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N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)piperidine-4-carboxamide

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